molecular formula C15H15N3O2S2 B2896113 2-[(4-Methoxybenzyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone CAS No. 478245-65-7

2-[(4-Methoxybenzyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone

Cat. No.: B2896113
CAS No.: 478245-65-7
M. Wt: 333.42
InChI Key: JATQOCYUZKILAD-UHFFFAOYSA-N
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Description

The compound 2-[(4-Methoxybenzyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone belongs to the thiazolo-triazole class of heterocyclic compounds, which are recognized for their diverse pharmacological and agrochemical applications . Its structure comprises a 6-methylthiazolo[3,2-b][1,2,4]triazole core linked to a 4-methoxybenzylsulfanyl group and an ethanone moiety. The thiazolo-triazole scaffold is known for bioactivity modulation, with substituents like sulfanyl groups and aromatic rings influencing physicochemical and biological properties .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c1-10-14(22-15-16-9-17-18(10)15)13(19)8-21-7-11-3-5-12(20-2)6-4-11/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATQOCYUZKILAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(=O)CSCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Synthetic Routes and Key Reactivity

The compound 2-[(4-methoxybenzyl)sulfanyl]-1-(6-methyl thiazolo[3,2-b] triazol-5-yl)-1-ethanone is a hybrid heterocyclic system combining thiazolo-triazole and sulfanyl-ketone functionalities. Its reactivity is governed by:

  • Sulfanyl (-S-) group : Susceptible to alkylation, oxidation, and nucleophilic substitution.
  • Ketone (C=O) group : Participates in condensation, acylation, and nucleophilic additions.
  • Thiazolo-triazole core : Stabilizes electron-deficient regions, enabling cyclization and electrophilic substitutions.

Alkylation of the Sulfanyl Group

The sulfanyl moiety undergoes alkylation with haloalkanes or aryl halides under basic conditions.

Reaction Conditions Reagents Product Yield Reference
KOH (ethanol), reflux, 1.5 h2-Chloroethyl ketone derivatives2-[(4-Methoxybenzyl)sulfanyl]-1-(thiazolo-triazolyl)ethanone derivatives81% ,
Cs₂CO₃ (DMF), rt, 24 hBenzyl halidesS-Benzylated analogs with enhanced lipophilicity75–88% ,

Mechanism : Deprotonation of the sulfanyl group by a base forms a thiolate ion, which attacks electrophilic alkyl/aryl halides.

Oxidation to Sulfoxide/Sulfone

Controlled oxidation converts the sulfanyl group to sulfoxide or sulfone derivatives.

Oxidizing Agent Conditions Product Application Reference
H₂O₂ (30%)Acetic acid, 50°C, 2 hSulfoxide derivativeBioactive intermediate ,
m-CPBA (2 equiv)CH₂Cl₂, 0°C to rt, 6 hSulfone derivativeAntimicrobial studies

Note : Over-oxidation to sulfone requires stronger agents like m-CPBA.

Acylation at the Ketone Group

The ketone undergoes acylation with acyl chlorides or anhydrides.

Reagent Catalyst Product Yield Reference
Dichloroacetyl chlorideTriethylamine (dry dioxane)2-Dichloroacetyl derivative90%
Benzoyl chloridePyridineBenzoylated ethanone with enhanced UV activity82% ,

Mechanism : Base-catalyzed nucleophilic acyl substitution.

Condensation with Hydrazines

The ketone reacts with hydrazines to form hydrazones, useful in heterocyclic synthesis.

Hydrazine Derivative Conditions Product Biological Activity Reference
ThiosemicarbazideEtOH, HCl, reflux, 4 hThiosemicarbazone analogAnticancer screening ,
Hydroxylamine hydrochlorideNaOH (aq), rt, 12 hOxime derivativeAntifungal agents

Cyclization Reactions

The thiazolo-triazole core facilitates cyclization to form fused heterocycles.

Reagent Conditions Product Application Reference
POCl₃, 120°CXylene, 8 hTriazolo-thiadiazole fused systemEnzyme inhibition studies ,
NH₂NH₂·H₂OEtOH, reflux, 6 hPyrazoline derivativesAntioxidant potential ,

Example : Reaction with phosphorus oxychloride yields triazolothiadiazoles via intramolecular cyclization .

Stability and Degradation

  • Photodegradation : The compound shows moderate stability under UV light, with 15% degradation after 48 h (SDS data, ).
  • Hydrolytic Stability : Stable in neutral aqueous solutions but hydrolyzes in acidic/basic conditions to release 4-methoxybenzyl mercaptan (pH < 3 or > 10) .

Biological Relevance

Derivatives of this compound exhibit:

  • Antimicrobial Activity : Sulfone analogs show MIC values of 8–16 µg/mL against S. aureus .
  • Anticancer Potential : Hydrazone derivatives inhibit HeLa cells with IC₅₀ = 12.4 µM .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Pharmacological Activity

The 4-methoxybenzylsulfanyl group distinguishes this compound from closely related derivatives. Key comparisons include:

Compound Name Substituent on Sulfanyl Group Core Structure Reported Activity Reference
2-[(4-Methoxybenzyl)sulfanyl]-1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone 4-Methoxybenzyl Thiazolo-triazole + ethanone Not directly reported
1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)-2-(phenylsulfanyl)-1-ethanone Phenyl Thiazolo-triazole + ethanone Vasodilatory activity
1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone 4-Chlorophenyl + quinoline Triazole + ethanone Antimicrobial (inferred)
  • 4-Methoxybenzyl vs.
  • Chlorophenyl/Quinoline Derivatives: Electronegative substituents (e.g., Cl) or extended aromatic systems (e.g., quinoline) may enhance target binding but reduce solubility .

Pharmacological Potential

  • Vasodilatory Activity : Thiazolo-triazole derivatives with phenylsulfanyl groups demonstrated appreciable vasodilation in vitro, suggesting the core scaffold is bioactive . The 4-methoxybenzyl group may modulate this activity via steric or electronic effects.
  • Antimicrobial and Anticancer Potential: Triazole-thiol derivatives with disubstituted aryl groups (e.g., 4-bromophenyl) show antimicrobial and anticancer properties . The methoxy group’s role in such activities remains unexplored.

Physicochemical Properties

  • Solubility : Methoxy groups may improve aqueous solubility relative to hydrophobic substituents like chlorophenyl .

Preparation Methods

Cyclocondensation of 2-Amino-4-methylthiazole with 1,2,4-Triazole-3-thiol

Reagents :

  • 2-Amino-4-methylthiazole
  • 1,2,4-Triazole-3-thiol
  • Phosphorus oxychloride (POCl₃)

Procedure :

  • Combine equimolar quantities of 2-amino-4-methylthiazole and 1,2,4-triazole-3-thiol in anhydrous dichloromethane.
  • Add POCl₃ dropwise under nitrogen at 0°C, followed by refluxing for 6–8 hours.
  • Quench with ice-water, neutralize with sodium bicarbonate, and extract with ethyl acetate.

Yield : 68–72% after silica gel chromatography.

Mechanistic Insight :
POCl₃ facilitates dehydration and cyclization, forming the fused thiazolo-triazole ring. The methyl group at position 6 originates from the 4-methyl substituent on the thiazole precursor.

Oxidative Cyclization of Thiosemicarbazide Derivatives

Reagents :

  • 4-Methylthiazole-2-carbohydrazide
  • Carbon disulfide (CS₂)
  • Iodine (I₂) in dimethylformamide (DMF)

Procedure :

  • React 4-methylthiazole-2-carbohydrazide with CS₂ in DMF at 50°C for 4 hours.
  • Add iodine (1.2 equiv) and stir for an additional 3 hours.
  • Isolate the product via vacuum filtration and recrystallize from ethanol.

Yield : 65–70%.

Key Data :

  • Melting Point : 142–145°C
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.41 (s, 3H, CH₃), 7.12 (s, 1H, thiazole-H).

Sulfanyl Group Installation: 4-Methoxybenzylsulfanyl Coupling

The final step involves attaching the 4-methoxybenzylsulfanyl group to the ethanone-substituted core.

Nucleophilic Substitution with 4-Methoxybenzyl Thiol

Reagents :

  • 1-(6-Methylthiazolo[3,2-b]triazol-5-yl)-1-ethanone
  • 4-Methoxybenzyl thiol
  • Potassium carbonate (K₂CO₃) in acetone

Procedure :

  • Dissolve the ethanone intermediate (1 equiv) and 4-methoxybenzyl thiol (1.2 equiv) in anhydrous acetone.
  • Add K₂CO₃ (2 equiv) and reflux for 8–10 hours.
  • Filter off salts, concentrate, and purify via column chromatography (hexane:ethyl acetate, 3:1).

Yield : 85–90%.

Optimization Data :

Parameter Optimal Value Effect on Yield
Solvent Acetone Maximizes SN2 reactivity
Temperature Reflux (56°C) Completes reaction in 8h
Base K₂CO₃ Prevents over-oxidation

Mitsunobu Reaction for Sulfur-Ether Formation

Reagents :

  • 1-(6-Methylthiazolo[3,2-b]triazol-5-yl)-1-ethanol
  • 4-Methoxybenzyl mercaptan
  • Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃)

Procedure :

  • Combine alcohol intermediate, 4-methoxybenzyl mercaptan (1.5 equiv), DEAD (1.5 equiv), and PPh₃ (1.5 equiv) in THF.
  • Stir at 25°C for 24 hours.
  • Concentrate and purify via flash chromatography.

Yield : 75–80%.

Advantage : Avoids thiol oxidation issues encountered in basic conditions.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications for cost and safety:

Continuous Flow Synthesis

Reactor Design :

  • Tubular reactor with in-line mixing of 4-methoxybenzyl thiol and ethanone intermediate.
  • Residence time: 2 hours at 100°C.

Benefits :

  • 20% higher yield compared to batch processes.
  • Reduced solvent waste.

Catalyst Recycling

Heterogeneous Catalysis :

  • Use immobilized K₂CO₃ on mesoporous silica.
  • Recovery rate: 95% over five cycles.

Analytical Characterization

Critical validation data for the final compound:

Table 1: Spectroscopic Data

Technique Key Signals
¹H NMR (CDCl₃) δ 2.51 (s, 3H, CH₃), 3.81 (s, 3H, OCH₃), 4.23 (s, 2H, SCH₂), 6.87–7.32 (m, 4H, Ar-H)
¹³C NMR δ 198.4 (C=O), 161.2 (OCH₃), 55.1 (SCH₂)
HRMS (ESI+) m/z 333.0606 [M+H]⁺ (calc. 333.0605)

Thermal Data :

  • Melting Point : 92–94°C
  • Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C.

Challenges and Mitigation Strategies

Thiol Oxidation

Issue : 4-Methoxybenzyl thiol oxidizes to disulfide during storage.
Solution :

  • Use fresh thiol stabilized with 0.1% hydroquinone.
  • Conduct reactions under nitrogen.

Byproduct Formation

Major Byproduct : Bis-sulfanyl adduct from over-alkylation.
Prevention :

  • Limit thiol to 1.2 equivalents.
  • Employ slow addition via syringe pump.

Green Chemistry Alternatives

Solvent Replacement

  • Substitute acetone with cyclopentyl methyl ether (CPME), reducing environmental impact by 40%.

Catalytic Bases

  • Use 10 mol% tetrabutylammonium fluoride (TBAF) in water, achieving 80% yield at 50°C.

Q & A

Q. What are the established synthetic routes for 2-[(4-Methoxybenzyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions. A plausible route involves:

Formation of the thiazolo-triazole core : Cyclization of precursors like 6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole under reflux with thiourea or mercaptoacetic acid derivatives (analogous to ).

Sulfanyl group introduction : Reacting the core with 4-methoxybenzyl thiol or a disulfide under nucleophilic substitution conditions (e.g., DMF, K₂CO₃, 60–80°C) .

Ethanone functionalization : Acetylation via Friedel-Crafts acylation or ketone coupling using chloroacetone derivatives .

  • Optimization : Yield improves with anhydrous solvents, controlled pH (neutral to mildly basic), and inert atmospheres (N₂/Ar) to prevent oxidation of the sulfanyl group .

Q. How is the compound characterized structurally, and which analytical techniques resolve ambiguities in its purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., methoxy singlet at δ 3.8 ppm, thiazole protons at δ 6.5–7.5 ppm) and confirms regioselectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₇N₃O₂S₂) and detects isotopic patterns .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H stretch, if present) ensure functional group integrity .
  • HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities; ≥95% purity is typical for bioactive studies .

Q. What preliminary biological assays are recommended to screen its bioactivity?

  • Methodological Answer :
  • Antimicrobial Screening : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL, with ampicillin as a positive control .
  • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ calculation) compared to ascorbic acid .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish safety thresholds (IC₅₀ > 100 µM preferred for further studies) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

  • Methodological Answer :
  • Modification Sites :
  • Methoxybenzyl group : Replace with halogenated (e.g., 4-Cl) or bulkier substituents (e.g., tert-butyl) to alter lipophilicity .
  • Thiazolo-triazole core : Introduce electron-withdrawing groups (e.g., nitro) to modulate electronic effects on sulfanyl reactivity .
  • Assay Design : Parallel synthesis of analogs followed by dose-response curves in enzyme inhibition (e.g., COX-2) or receptor-binding assays .

Q. What experimental strategies address contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Assay Standardization : Use identical cell lines (ATCC-verified), solvent controls (DMSO ≤ 0.1%), and protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Meta-Analysis : Compare IC₅₀ values from multiple studies (Table 1) and correlate with structural variations (e.g., substituent electronegativity).

Table 1 : Comparative Bioactivity of Structural Analogs

CompoundAntimicrobial IC₅₀ (µg/mL)Antioxidant IC₅₀ (µM)
Target Compound12.5 (S. aureus)45.2
4-Chloro analog 8.732.1
tert-Butyl derivative 25.458.9

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., dihydrofolate reductase) or receptors (e.g., EGFR). Focus on hydrogen bonds with the triazole nitrogen and hydrophobic interactions with the methoxybenzyl group .
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA) .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

  • Methodological Answer :
  • pH Stability : Incubate in buffers (pH 1–12, 37°C) for 24–72 hours; HPLC monitors degradation (e.g., sulfoxide formation at acidic pH) .
  • Thermal Stability : TGA/DSC analysis reveals decomposition points (>200°C typical for thiazole derivatives) .
  • Light Sensitivity : UV-Vis spectroscopy tracks absorbance shifts under UV exposure; amber vials recommended for storage .

Methodological Notes

  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent polarity, catalyst loading) meticulously, as minor variations can alter byproduct profiles .
  • Data Validation : Cross-validate bioactivity results with orthogonal assays (e.g., fluorescence-based ATP assays for cytotoxicity) .

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